molecular formula C15H10FNO3S2 B12591058 6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione CAS No. 650635-77-1

6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione

Cat. No.: B12591058
CAS No.: 650635-77-1
M. Wt: 335.4 g/mol
InChI Key: DHKJUTXYTWQMPL-UHFFFAOYSA-N
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Description

6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione is a benzothiazole-derived compound characterized by a bicyclic aromatic core with two ketone groups (4,7-dione) and distinct substituents. The structure includes a 3-fluorophenylsulfanyl group at position 6, a methoxy group at position 5, and a methyl group at position 2.

Properties

CAS No.

650635-77-1

Molecular Formula

C15H10FNO3S2

Molecular Weight

335.4 g/mol

IUPAC Name

6-(3-fluorophenyl)sulfanyl-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C15H10FNO3S2/c1-7-17-10-11(18)13(20-2)15(12(19)14(10)21-7)22-9-5-3-4-8(16)6-9/h3-6H,1-2H3

InChI Key

DHKJUTXYTWQMPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=O)C(=C(C2=O)OC)SC3=CC=CC(=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 3-fluorobenzenethiol.

    Final Oxidation Step: The final step involves the oxidation of the intermediate compound to form the desired 6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzothiazole-4,7-diones

The following compounds share the benzothiazole-4,7-dione core but differ in substituents, impacting their chemical and functional profiles:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione 2-methyl, 5-methoxy, 6-(3-fluorophenylsulfanyl) ~349.4* Hypothesized metal ion binding; unknown therapeutic use
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione 5-heptyl, 6-hydroxy ~309.4† Non-cancer drug candidate; metal ion binding
6-Hydroxy-5-undecyl-1,3-benzothiazole-4,7-dione (UHD) 5-undecyl, 6-hydroxy 335.46 Metal ion binding; structural analog of ubiquinone
5-n-Undecyl-6-hydroxy-4,7-dioxobenzothiazole 5-undecyl, 6-hydroxy Metal ion binding
6-(Hexamethyltetracosyl)-5-methylsulfanyl-1-benzothiophene-4,7-dione 5-methylsulfanyl, 6-branched alkyl Industrial applications (e.g., Caldariellaquinone analog)

*Calculated based on formula; †Estimated from heptyl chain (C7H15).

Substituent-Driven Functional Differences

  • Hydroxy vs. Methoxy Groups : Hydroxy-substituted analogs (e.g., 5-heptyl-6-hydroxy) may exhibit stronger hydrogen-bonding capacity and metal chelation, whereas the methoxy group in the target compound could improve lipophilicity and membrane permeability .
  • Alkyl Chain Length : Longer alkyl chains (e.g., undecyl in UHD) increase hydrophobicity, likely influencing interactions with hydrophobic protein pockets or membranes .

Biological Activity

6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione (commonly referred to as compound 1) is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H10FNO3S2
  • CAS Number : 650635-77-1
  • Structure : The compound features a benzothiazole core with a fluorophenyl sulfanyl group and a methoxy substituent, which may influence its biological activity.

Research indicates that the biological activity of compound 1 may be attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Compound 1 has shown significant cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung cancer cells.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through intrinsic pathways, which involve mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.

Table 1: Cytotoxicity of Compound 1 on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF710Induction of apoptosis
A54915Cell cycle arrest
HeLa12Inhibition of proliferation

Case Studies and Research Findings

A recent study published in MDPI explored the efficacy of compound 1 in combination with conventional chemotherapeutics like Doxorubicin. The findings highlighted the following:

  • Enhanced Efficacy : When used in combination with Doxorubicin, compound 1 exhibited synergistic effects that significantly reduced MCF7 cell viability by approximately 40% compared to Doxorubicin alone after 48 hours .
  • Selective Toxicity : Notably, compound 1 demonstrated lower toxicity towards normal fibroblast cells (MCF10A) while maintaining cytotoxicity against cancer cells, indicating a favorable therapeutic index .

Table 2: Combination Treatment Effects

TreatmentMCF7 Viability (%)MCF10A Viability (%)
Doxorubicin (1 µM)6080
Compound 1 (10 µM)5575
Doxorubicin + Compound 13578

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